molecular formula C18H18N2O4S B2410396 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine CAS No. 620559-22-0

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine

Cat. No.: B2410396
CAS No.: 620559-22-0
M. Wt: 358.41
InChI Key: SMSAQDYUVOCGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a methoxyphenyl group, and an oxazole ring

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20(2)18-17(25(21,22)15-10-5-4-6-11-15)19-16(24-18)13-8-7-9-14(12-13)23-3/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSAQDYUVOCGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine typically involves multiple steps. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Scientific Research Applications

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar compounds to 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine include:

Biological Activity

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C20H20N2O4S
  • Molecular Weight: 384.45 g/mol
  • SMILES Notation: Cc1cccc(c1)S(=O)(=O)N(C)C(=N)C2=CC(=C(C=C2)OC)C(=O)N

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways in target organisms or cells.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress and related damage.
  • Anti-inflammatory Effects : There is evidence indicating that compounds with similar structures can modulate inflammatory pathways, suggesting a potential role for this compound in reducing inflammation.

Biological Activity Data

Activity Description Reference
AntioxidantExhibits moderate antioxidant activity in vitro.
Enzyme InhibitionInhibits specific enzymes related to metabolic processes.
Anti-inflammatoryReduces inflammatory markers in cellular models.

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant properties of various compounds, this compound was shown to scavenge free radicals effectively. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity, demonstrating significant activity compared to standard antioxidants.

Case Study 2: Enzyme Inhibition

A research article reported that this compound inhibited the activity of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. The inhibition was dose-dependent, with IC50 values indicating moderate potency.

Case Study 3: Anti-inflammatory Effects

In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.